Ethofumesate-2-keto

Catalog No.
S561150
CAS No.
26244-33-7
M.F
C11H12O5S
M. Wt
256.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethofumesate-2-keto

CAS Number

26244-33-7

Product Name

Ethofumesate-2-keto

IUPAC Name

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

InChI

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3

InChI Key

CXWYCAYNZXSHTF-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C

Ethofumesate-2-keto is a chemical compound with the molecular formula C₁₁H₁₂O₅S and a molecular weight of 256.28 g/mol. It is categorized under the class of benzofurans and is primarily recognized as a metabolite of ethofumesate, a herbicide used in agriculture. The compound is characterized by its structural features, including a sulfonate group, which contributes to its biological activity and environmental behavior. Ethofumesate-2-keto is noted for its stability under specific conditions, making it relevant for various applications in research and development .

As a metabolite, Ethofumesate-2-keto is not expected to possess the herbicidal activity of the parent compound, ethofumesate. There is no scientific literature available on a specific mechanism of action for Ethofumesate-2-keto within biological systems.

Limited information exists on the safety profile of Ethofumesate-2-keto. Given its structural similarity to ethofumesate, potential hazards may include:

  • Mild Skin or Eye Irritation: Similar to its parent compound [3].
  • Environmental Impact: Potential for bioaccumulation in aquatic organisms due to its moderately water-soluble nature [1, 3].

Primary Application: Analytical Standard

Ethofumesate-2-keto finds its primary application in scientific research as an analytical standard. It serves as a reference compound for the quantification of its parent molecule, ethofumesate, in various environmental samples. Ethofumesate is a widely used herbicide, and its residues are monitored in strawberries, soil, and other agricultural products to ensure food safety and assess potential environmental impacts.

Ethofumesate-2-keto is a metabolite of ethofumesate, meaning it's a breakdown product formed naturally in the environment. This shared structure allows scientists to utilize Ethofumesate-2-keto as a reliable indicator of the presence and concentration of ethofumesate in samples.

Several analytical techniques employ Ethofumesate-2-keto as a standard, including:

  • Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by gas chromatography (GC)/liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS)
  • Two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOF-MS)

Potential Research Applications

While its primary use lies in analytical standardization, ongoing research explores the potential of Ethofumesate-2-keto in other scientific fields:

  • Proteomics research: Some studies suggest Ethofumesate-2-keto might possess properties relevant to protein interaction studies and proteome analysis. However, further research is needed to fully understand its potential applications in this domain .
, primarily involving hydrolysis and oxidation processes. The compound can be formed through the oxidative hydrolysis of ethofumesate, where the 2-ethoxy group is converted into a corresponding 2-oxo-lactone. This reaction is significant as it illustrates the metabolic pathway of ethofumesate in both plants and animals . Additionally, ethofumesate-2-keto can participate in further reactions typical of carbonyl compounds, including nucleophilic addition and condensation reactions.

Ethofumesate-2-keto exhibits notable biological activity, particularly in its role as a herbicide metabolite. Studies indicate that it possesses herbicidal properties that contribute to weed control in agricultural settings. The compound's toxicity profile suggests it may have adverse effects on aquatic organisms, highlighting the importance of monitoring its environmental impact . Furthermore, research has shown that ethofumesate-2-keto can influence metabolic pathways in various organisms, which may have implications for its safety and efficacy as a pesticide.

The synthesis of ethofumesate-2-keto typically involves the metabolic conversion of ethofumesate through oxidative processes. Laboratory methods for synthesizing this compound may include:

  • Oxidative Hydrolysis: This method involves treating ethofumesate with oxidizing agents under controlled conditions to facilitate the conversion to ethofumesate-2-keto.
  • Chemical Synthesis: Alternative synthetic routes may employ organic synthesis techniques involving carbonyl chemistry to create the keto form directly from precursor compounds.

These methods are crucial for producing the compound for research purposes and understanding its properties and interactions .

Ethofumesate-2-keto finds applications primarily in agricultural research, particularly in studying herbicide metabolism and environmental impact. Its use includes:

  • Analytical Chemistry: Employed as a standard in analytical methods to quantify residues of ethofumesate in food products using techniques like gas chromatography-mass spectrometry.
  • Research: Investigated for its effects on plant growth and development as well as its ecological implications when used as part of herbicide formulations .

Interaction studies involving ethofumesate-2-keto focus on its metabolic pathways and potential interactions with other chemicals. Research has shown that this compound can interact with various biological systems, influencing enzyme activity and metabolic rates in both plants and animals. Such studies are essential for assessing the safety and environmental risks associated with its use as a pesticide .

Ethofumesate-2-keto shares similarities with several other compounds within the benzofuran class and related herbicides. Key similar compounds include:

Compound NameMolecular FormulaUnique Features
EthofumesateC₁₃H₁₈O₅SParent compound; widely used herbicide
2-Ethoxyethyl benzoateC₁₄H₁₈O₄Ester derivative; used in various chemical syntheses
BenzofuranC₈H₆OCore structure; serves as a foundation for derivatives

Ethofumesate-2-keto is unique due to its specific sulfonate group, which enhances its solubility and biological activity compared to other benzofuran derivatives. Its role as a metabolite distinguishes it from parent herbicides, providing insights into degradation pathways and environmental persistence .

XLogP3

1.8

Wikipedia

Ethofumesate-2-keto

Use Classification

Pesticides -> Herbicides -> Benzofuranyl alkylsulfonate herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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